13-Deoxycarminomycin is a new antitumor antibiotic belonging to the anthracycline class of compounds. [, ] It was first isolated from Streptomyces peucetius var. carminatus (ATCC 31502), a biochemical mutant of Streptomyces peucetius var. caesius, the organism known to produce doxorubicin. [] This compound exhibits antibacterial and cytotoxic activity in vitro and has demonstrated activity against P-388 murine leukemia. [] In the context of scientific research, 13-deoxycarminomycin serves as a valuable tool for studying anthracycline biosynthesis and exploring potential modifications to enhance its antitumor properties. [, , ]
A. Isolation from Mutant Strain: 13-Deoxycarminomycin is produced as a component of the anthracycline complex by the mutant strain Streptomyces peucetius var. carminatus. []
B. Chemical Synthesis: A regiospecific total synthesis of 13-deoxycarminomycin has been achieved. [] This approach involves the coupling of 1,4,5-trimethoxy-3-lithionaphthalene with a specific lactone, resulting in the formation of the aglycone portion of the molecule. This method represents a general strategy for synthesizing various 6-deoxyanthracyclinones. []
Although a detailed analysis of the molecular structure of 13-deoxycarminomycin is not explicitly described in the provided literature, its structure can be inferred from its name and classification as a 6-deoxyanthracycline. [] It is closely related to other anthracyclines like daunorubicin and doxorubicin, but lacks a hydroxyl group at the C-6 position on the anthracycline ring system. This structural difference can influence its chemical reactivity and biological activity compared to other anthracyclines.
One key chemical reaction involving 13-deoxycarminomycin is its conversion to doxorubicin. [] This multi-step bioconversion process involves the sequential action of three enzymes:
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: